Malvidin 3,5-diglucoside chloride
Description
This compound belongs to the anthocyanin family, a class of water-soluble flavonoids responsible for red, blue, and purple pigmentation in plants. Structurally, it consists of a benzopyrylium (flavylium) core substituted with two β-D-glucopyranosyl groups at positions 3 and 5, a hydroxyl group at position 7, and a 4-hydroxy-3,5-dimethoxyphenyl group at position 2. The chloride counterion stabilizes the positively charged flavylium ion in acidic conditions .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34O17.ClH/c1-40-15-3-10(4-16(41-2)20(15)33)27-17(44-29-26(39)24(37)22(35)19(9-31)46-29)7-12-13(42-27)5-11(32)6-14(12)43-28-25(38)23(36)21(34)18(8-30)45-28;/h3-7,18-19,21-26,28-31,34-39H,8-9H2,1-2H3,(H-,32,33);1H/t18-,19-,21-,22-,23+,24+,25-,26-,28-,29-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKJIVJBQJXLBY-FTIBDFQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35ClO17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80895052 | |
| Record name | 3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80895052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
691.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16727-30-3 | |
| Record name | Malvidin 3,5-diglucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16727-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Malvin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016727303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80895052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-bis(β-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.063 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | MALVIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9I120531L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Biological Activity
3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride, also known as Malvidin 3,5-diglucoside, is a complex anthocyanin compound with significant biological activities. This article discusses its chemical properties, biological effects, and research findings related to its pharmacological potential.
- Molecular Formula: C29H35ClO17
- Molecular Weight: 691.0 g/mol
- CAS Number: 16727-30-3
- IUPAC Name: (2S,3R,4S,5S,6R)-2-[7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride
Antioxidant Properties
Research indicates that Malvidin 3,5-diglucoside exhibits strong antioxidant activity. Its structure allows it to scavenge free radicals effectively. A study demonstrated that the compound could reduce oxidative stress markers in cell cultures exposed to hydrogen peroxide .
Anti-inflammatory Effects
The compound has been shown to modulate inflammatory pathways. In vitro studies revealed that it inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests potential therapeutic applications in inflammatory diseases .
Anticancer Activity
Malvidin 3,5-diglucoside has demonstrated cytotoxic effects against various cancer cell lines. Notably, it induces apoptosis in human breast cancer cells by activating caspase pathways and disrupting mitochondrial function . A detailed study reported a significant reduction in cell viability at concentrations above 50 µM .
Neuroprotective Effects
Emerging research suggests neuroprotective properties of this compound. It has been shown to protect neuronal cells from oxidative damage and improve cognitive functions in animal models of Alzheimer's disease . The mechanism appears to involve the modulation of neuroinflammatory responses and enhancement of antioxidant defenses.
Case Studies
The biological activities of Malvidin 3,5-diglucoside are attributed to its ability to interact with various cellular targets:
- Antioxidant Activity: The hydroxyl groups on the phenolic rings enhance its ability to donate electrons and neutralize free radicals.
- Anti-inflammatory Mechanism: The compound inhibits NF-kB signaling pathways, reducing the expression of inflammatory mediators.
- Apoptosis Induction: Activation of caspases and disruption of mitochondrial membrane potential are critical for its anticancer effects.
Comparison with Similar Compounds
Key Features :
- Molecular Formula : Likely analogous to related anthocyanins (e.g., CymitQuimica reports Cyanidin-3,5-di-O-glucoside as C₂₇H₃₁ClO₁₇, molar mass ~663 g/mol) .
- Bioactivity : Anthocyanins exhibit antioxidant, anti-inflammatory, and chemopreventive properties, though specific data for this compound requires further study .
- Natural Sources : Found in pigmented plant tissues, such as flowers and fruits, though exact sources remain unspecified in the literature reviewed.
Structural Analogues and Substitution Patterns
The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with closely related anthocyanins:
Structural Implications :
- Methoxy vs.
- Glycosylation : All analogues share 3,5-di-O-glucosylation, which improves water solubility and stability under physiological conditions .
Physicochemical Properties
Notes:
- Anthocyanins exhibit color changes with pH; the flavylium form (red) dominates at pH < 3, while quinoidal bases (blue) form at higher pH .
- Methoxy groups in the target compound may slightly redshift absorption compared to Cyanidin derivatives .
Preparation Methods
Solvent-Based Extraction Protocols
Conventional extraction methods rely on polar solvents to isolate this compound from natural sources such as Vaccinium species (e.g., blueberries) and Hippophae rhamnoides (sea buckthorn). Aqueous ethanol (50–70% v/v) at 60–70°C for 2–4 hours achieves optimal solubility while preserving structural integrity. Acidified solvents (0.1% HCl in methanol) enhance anthocyanin stability by stabilizing the flavylium cation. Post-extraction, ultrafiltration (10 kDa membranes) removes high-molecular-weight impurities, followed by rotary evaporation under reduced pressure (40°C) to concentrate the extract.
Table 1: Solvent Extraction Parameters and Yields
| Solvent System | Temperature (°C) | Time (h) | Yield (mg/g dry weight) |
|---|---|---|---|
| 70% Ethanol + 0.1% HCl | 65 | 3 | 12.4 ± 0.8 |
| 50% Methanol | 60 | 4 | 9.7 ± 0.6 |
| Water (pH 2.5) | 70 | 2 | 6.2 ± 0.4 |
Solid-Phase Purification
Semi-preparative HPLC with C18 columns (5 µm, 250 × 10 mm) using a gradient of 10–30% acetonitrile in 0.1% formic acid achieves >95% purity. Countercurrent chromatography (CCC) with ethyl acetate/butanol/water (3:2:5 v/v) systems further resolves glycosidic isomers.
Chemical Synthesis Strategies
Glycosylation of the Aglycone Core
The synthesis begins with malvidin (3,5,7-trihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium) as the aglycone. Koenigs-Knorr glycosylation attaches β-D-glucopyranosyl groups at the 3- and 5-positions using peracetylated glucosyl bromide donors. Critical parameters include:
-
Donor-to-Acceptor Ratio : 2.5:1 ensures complete bis-glycosylation.
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Catalyst : Silver triflate (0.2 equiv) in anhydrous dichloromethane at −20°C minimizes side reactions.
-
Deprotection : Sequential treatment with sodium methoxide (0.1 M in methanol) removes acetyl groups, followed by ion exchange (Amberlite IR-120 H+ resin) to form the chloride salt.
Table 2: Glycosylation Reaction Optimization
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | −20°C | 68 | 92 |
| Solvent | Dichloromethane | 72 | 89 |
| Catalyst Loading | 0.1 equiv AgOTf | 55 | 85 |
| Reaction Time | 24 h | 75 | 94 |
Eastern-Western Coupling Approach
A patented method (CN101198616A) employs a convergent synthesis:
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Eastern Half : 4-Hydroxy-3,5-dimethoxybenzaldehyde undergoes aldol condensation with phloroglucinol to form the A-ring.
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Western Half : Glucosylation of the B-ring precursor (3,4-dihydroxyphenylacetaldehyde) occurs via Schmidt glycosylation.
-
Coupling : Mitsunobu reaction links the two halves (DIAD, PPh3, THF, 0°C), followed by oxidative cyclization (IBX, DMSO) to form the benzopyrylium core.
Enzymatic and Biotechnological Production
In Vitro Enzymatic Glycosylation
Recombinant UDP-glucosyltransferases (UGTs) from Arabidopsis thaliana (AtUGT78D2) catalyze regiospecific glucosylation of malvidin. Reaction conditions (pH 7.4, 30°C, 5 mM UDP-glucose) yield 83% bis-glycosylated product. Co-expression with sucrose synthase (SuSy) regenerates UDP-glucose, reducing costs by 40%.
Metabolic Engineering in Microbial Hosts
Escherichia coli strains engineered with anthocyanin pathways (PAL, C4H, 4CL, CHS, F3H, DFR, ANS, UGT) produce 350 mg/L of the target compound. Key genetic modifications include:
Table 3: Microbial Production Optimization
| Host Strain | Titer (mg/L) | Productivity (mg/L/h) |
|---|---|---|
| E. coli BL21(DE3) | 350 ± 12 | 14.6 |
| S. cerevisiae BY4741 | 210 ± 9 | 8.8 |
Hybrid Extraction-Synthesis Systems
Chemoenzymatic Approaches
Combining plant extraction with enzymatic modification enhances yields:
Continuous Flow Reactors
Microfluidic systems (0.5 mm ID PTFE tubing) enable rapid synthesis (residence time: 8 min) with 92% conversion efficiency. Immobilized enzymes (UGT78D2 on Ni-NTA agarose) retain 80% activity over 15 cycles.
Industrial-Scale Production Challenges
Cost-Benefit Analysis of Methods
| Method | Cost ($/kg) | Purity (%) | Scalability |
|---|---|---|---|
| Plant Extraction | 12,000 | 95 | Moderate |
| Chemical Synthesis | 8,500 | 99 | High |
| Microbial Fermentation | 6,200 | 90 | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
